Pentabromoethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

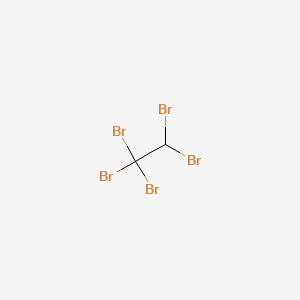

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentabromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr5/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVPXEPSTZMAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025830 | |

| Record name | Pentabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-95-6 | |

| Record name | 1,1,1,2,2-Pentabromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentabromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTABROMOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWF205EY92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentabromoethane CAS 75-95-6 physical properties

An In-Depth Technical Guide to the Physical Properties of Pentabromoethane (CAS 75-95-6)

Introduction: Defining this compound

This compound (CAS 75-95-6), with the chemical formula C₂HBr₅, is a highly halogenated hydrocarbon.[1][2][3] Its structure, 1,1,1,2,2-pentabromoethane, consists of a two-carbon ethane backbone saturated with five bromine atoms. This high degree of bromination imparts a significant molecular weight (424.55 g/mol ) and density, which are foundational to its physical characteristics and behavior.[2][3][4] Understanding these properties is critical for its application in organic synthesis, its use as a reagent, and for ensuring safe handling and storage in a laboratory setting.[5][6] This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and the underlying chemical principles that govern them.

Core Physical and Chemical Identifiers

Precise identification is the first step in any rigorous scientific endeavor. The following identifiers are used to unequivocally define this compound.

| Identifier | Value | Source(s) |

| CAS Registry Number | 75-95-6 | [1][2][3][7] |

| Molecular Formula | C₂HBr₅ | [1][2][3] |

| Molecular Weight | 424.55 g/mol | [2][3][4] |

| IUPAC Name | 1,1,1,2,2-pentabromoethane | [3] |

| Synonyms | Ethylene Pentabromide, Pentabromo-ethan | [1][5][6] |

| EC Number | 200-918-3 | [3][5] |

| InChI Key | OGVPXEPSTZMAFF-UHFFFAOYSA-N | [3][4][7] |

State and Thermal Properties

The physical state and thermal behavior of a compound are dictated by the strength of its intermolecular forces. The five large, polarizable bromine atoms in this compound create significant London dispersion forces, resulting in a solid state at room temperature.

Summary of Thermal Properties

| Property | Value | Conditions | Source(s) |

| Physical State | Solid, Crystal - Powder | at 20°C | [6] |

| Appearance | White to Pale Reddish-Yellow | [6] | |

| Melting Point | 55 - 56.5 °C | [1][2][5][7] | |

| Boiling Point | 277.8 °C | at 760 mmHg | [2] |

| 210 °C | at 300 mmHg | [1][5] | |

| 140 °C | at 15 Torr | [7] | |

| Flash Point | 120.3 °C | [2][5] |

Expert Insights: Interpreting Thermal Data

-

Melting Point: The relatively low melting point of 55-56.5°C indicates that while the intermolecular forces are strong enough for it to be a solid at room temperature, they are not as powerful as those in ionic compounds or polymers.[1][2][5][7] This value is a critical parameter for purity assessment; impurities typically depress and broaden the melting range.

-

Boiling Point: The boiling point of a substance is highly dependent on ambient pressure. It is crucial to note the pressure at which a boiling point is measured. The data shows values ranging from 140°C at reduced pressure (15 Torr) to 277.8°C at atmospheric pressure (760 mmHg).[2][7] This significant variation underscores the necessity of performing distillations of high-boiling-point compounds like this compound under vacuum to prevent thermal decomposition, which can occur at elevated temperatures.[6]

Protocol: Determining Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate thermal analysis technique used to measure the melting point and heat of fusion.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an identical, empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Heating Ramp: Increase the temperature at a controlled linear rate (e.g., 5-10°C/min) through the melting transition.

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event recorded in the DSC thermogram. The integrated area of this peak corresponds to the enthalpy of fusion.

This method is self-validating through the use of certified reference materials (e.g., indium) for temperature and enthalpy calibration, ensuring the trustworthiness of the obtained data.

Intrinsic Physical Properties

Properties such as density, solubility, and vapor pressure are intrinsic to the molecular structure of this compound and are vital for experimental design, particularly in reaction setup and solvent selection.

Summary of Intrinsic Properties

| Property | Value | Conditions | Source(s) |

| Density | 3.319 g/cm³ | [2] | |

| ~4.054 g/cm³ | Rough Estimate | [1][5] | |

| Vapor Pressure | 0.00748 mmHg | at 25°C | [5] |

| Refractive Index (n_D_) | 1.708 - 1.709 | Estimate | [1][2][5] |

| Solubility | Almost insoluble in water. Miscible with organic solvents like alcohol and ether. | [5] |

Expert Insights: Causality and Application

-

Density: The high density of this compound, significantly greater than water, is a direct consequence of the five heavy bromine atoms attached to a small carbon framework.[2][5] This property is useful in reaction workups where it will form the lower layer in an extraction with an immiscible aqueous phase. The discrepancy between the reported values (3.319 g/cm³ vs. ~4.054 g/cm³) highlights the difference between experimental measurement and rough estimation, emphasizing the need to rely on verified experimental data when available.[1][2][5]

-

Solubility: The principle of "like dissolves like" governs solubility. This compound is a nonpolar to weakly polar molecule. Its insolubility in water, a highly polar solvent, is expected.[5] Conversely, its miscibility with less polar organic solvents like ethers and alcohols is a direct result of similar intermolecular forces.[5] This is a critical consideration for selecting appropriate reaction solvents or recrystallization systems.

-

Vapor Pressure: The very low vapor pressure at 25°C indicates that this compound is not highly volatile, which is consistent with its high molecular weight and solid state at room temperature.[5] This minimizes inhalation risk during handling at ambient temperatures, although appropriate ventilation is still required due to its toxicity.[3][6]

Diagram of Interrelated Physical Properties

The physical properties of a compound are not isolated values but are interconnected, stemming from its fundamental molecular structure. This diagram illustrates these relationships for this compound.

Caption: Relationship between molecular structure, intermolecular forces, and key physical properties of this compound.

Spectroscopic Properties for Structural Elucidation

Spectroscopic data provides a molecular fingerprint, essential for confirming the identity and purity of a compound. While specific spectra for this compound require direct acquisition, data from public databases and knowledge of spectroscopic principles allow for a robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a standard ¹H NMR spectrum, this compound would exhibit a single signal. Due to the molecular structure (Br₃C-CHBr₂), there is only one proton environment. This signal would appear as a singlet, and its chemical shift would be significantly downfield due to the strong deshielding effect of the five neighboring bromine atoms.

-

¹³C NMR: The ¹³C NMR spectrum would show two distinct signals, corresponding to the two different carbon environments: the -CBr₃ carbon and the -CHBr₂ carbon. Both signals would be shifted downfield due to the electronegativity of the attached bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify functional groups. For this compound, the key expected absorptions would be:

-

C-H stretching: A peak corresponding to the single C-H bond, typically found in the 2850-3000 cm⁻¹ region.

-

C-Br stretching: Strong absorptions in the fingerprint region, typically between 500-700 cm⁻¹, indicative of the carbon-bromine bonds. The presence of multiple C-Br bonds would likely result in a complex pattern in this region.

Mass Spectrometry (MS)

-

Electron Impact (EI-MS): This technique provides the molecular weight and fragmentation pattern. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and fragment peaks containing bromine will show a characteristic isotopic pattern. For a fragment containing 'n' bromine atoms, the pattern will have n+1 peaks. The most abundant peak in the mass spectrum of this compound is observed at an m/z of 345.[3]

Protocol: Generic FT-IR Analysis via Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

This protocol is standard in the field and provides rapid, reproducible results without extensive sample preparation.

Conclusion

The physical properties of this compound are a direct reflection of its highly brominated molecular structure. Its solid state, high density, low volatility, and solubility profile are governed by strong intermolecular dispersion forces and the significant mass contribution of its five bromine atoms. A thorough understanding and correct interpretation of these properties, verified through standard analytical protocols, are paramount for the safe and effective use of this compound in research and development.

References

-

This compound | CAS#:75-95-6. (2025). Chemsrc. [Link]

-

1,1,1,2,2-Pentabromoethane. CAS Common Chemistry. (n.d.). [Link]

-

This compound | C2HBr5 | CID 60967. PubChem, National Institutes of Health. (n.d.). [Link]

-

ethane, 1,1,1,2,2-pentabromo-. (2024). ChemBK. [Link]

-

Chemical Properties of Ethane, 1,1,2,2-tetrabromo- (CAS 79-27-6). Cheméo. (n.d.). [Link]

-

Tetrabromoethane. Wikipedia. (n.d.). [Link]

-

Safety Data Sheet: Tetrabromoethane (TBE). GeoLiquids. (n.d.). [Link]

-

Material Safety Data Sheet - 1,1,2,2-Tetrabromoethane, 98%. Cole-Parmer. (n.d.). [Link]

-

1,1,1,2,2,2-hexabromoethane | CAS 594-73-0. Chemsrc. (2025). [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. (2023). [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. (n.d.). [Link]

-

H-1 NMR spectrum of bromoethane. Doc Brown's Chemistry. (n.d.). [Link]

-

This compound (75-95-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. (n.d.). [Link]

Sources

- 1. This compound | 75-95-6 [chemicalbook.com]

- 2. This compound | CAS#:75-95-6 | Chemsrc [chemsrc.com]

- 3. This compound | C2HBr5 | CID 60967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Chemical and physical characteristics of 1,1,1,2,2-pentabromoethane

An In-Depth Technical Guide to 1,1,1,2,2-Pentabromoethane

Introduction

1,1,1,2,2-Pentabromoethane is a halogenated hydrocarbon with the chemical formula C₂HBr₅.[1] As a member of the bromoalkane family, its structure is characterized by an ethane backbone saturated with five bromine atoms. This high degree of bromination imparts specific physical and chemical properties, including a high molecular weight and density. This guide provides a comprehensive overview of its characteristics, synthesis, safety protocols, and applications, tailored for professionals in research and development.

Chemical Identity and Molecular Structure

Accurate identification is critical in scientific research. 1,1,1,2,2-Pentabromoethane is registered under CAS Number 75-95-6.[2] Its molecular identity is further defined by various computed descriptors that are essential for database searches and computational modeling.

Key Identifiers:

-

IUPAC Name: 1,1,1,2,2-pentabromoethane[2]

-

Molecular Formula: C₂HBr₅[2]

-

Molecular Weight: 424.55 g/mol [2]

Structural Descriptors:

-

SMILES: C(C(Br)(Br)Br)(Br)Br[2]

-

InChI: InChI=1S/C2HBr5/c3-1(4)2(5,6)7/h1H[2]

-

InChIKey: OGVPXEPSTZMAFF-UHFFFAOYSA-N[2]

Caption: 2D structure of 1,1,1,2,2-Pentabromoethane.

Physical and Chemical Properties

The extensive bromination of the ethane molecule results in a compound with high density and a solid state at room temperature, distinguishing it from many other short-chain alkanes.

| Property | Value | Source |

| Appearance | Colorless or light yellow liquid/solid | [1] |

| Odor | Pungent | [1] |

| Density | 3.319 g/cm³ (estimate) | [3] |

| Melting Point | 55 - 56.5 °C | [1][3] |

| Boiling Point | 210 °C at 300 mmHg / 140 °C at 15 Torr | [1][3] |

| Flash Point | 120.3 °C | [1][3] |

| Vapor Pressure | 0.00748 mmHg at 25 °C | [1] |

| Solubility | Almost insoluble in water. Miscible with alcohol and ether. | [1] |

| Refractive Index | 1.708 - 1.709 (estimate) | [1][3] |

| XLogP3 | 3.94080 | [3] |

Synthesis and Manufacturing

While detailed, validated protocols are proprietary, a known laboratory-scale synthesis method for 1,1,1,2,2-pentabromoethane involves the bromination of a suitable ethane precursor. One described method involves reacting brominated ethane with metallic magnesium.[1] An alternative approach suggests mixing brominated ethane with dry isopropanol and reacting at a low temperature to yield the final product, which is then purified by filtration and washing.[1] The use of low temperatures is a common strategy in halogenation reactions to control exothermicity and minimize the formation of undesirable by-products.

Caption: General workflow for the synthesis of 1,1,1,2,2-Pentabromoethane.

Analytical Characterization

The identity and purity of 1,1,1,2,2-pentabromoethane are typically confirmed using a suite of spectroscopic techniques. Public databases indicate the availability of reference spectra for this compound, which are indispensable for quality control and research purposes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available and provide definitive information about the molecular structure.[2]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data exists, allowing for the determination of the compound's molecular weight and fragmentation pattern, which aids in its identification within complex mixtures.[2]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, which can be used to identify characteristic functional group vibrations.[2]

Safety, Handling, and Storage

1,1,1,2,2-Pentabromoethane is classified as a hazardous substance and requires stringent safety measures during handling and storage. The Global Harmonized System (GHS) provides a clear classification of its risks.

GHS Hazard Classification:

-

Pictograms: ☠ (Skull and Crossbones)

-

Signal Word: Danger [2]

Hazard Statements (H-Statements): [2]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

Precautionary Statements (P-Statements): Key precautionary measures include:[2]

-

P261 & P262: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P316, P302+P352, P304+P340: Specific first aid instructions for ingestion, skin contact, and inhalation, respectively, emphasizing immediate medical attention.

-

P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Storage and Handling:

-

Storage Conditions: Store in a closed container at 2-8°C.[1]

-

Handling: Due to its high toxicity, especially via inhalation, all handling should be conducted within a certified fume hood. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.

Caption: Recommended safety workflow for handling 1,1,1,2,2-Pentabromoethane.

Applications and Uses

The unique properties of 1,1,1,2,2-pentabromoethane lend it to specialized applications in both materials science and chemical synthesis.

-

Optical and Semiconductor Fields: It has been identified for use as a semiconductor material in the manufacturing of light-emitting diodes (LEDs).[1] Its high refractive index and density are properties often sought in advanced optical materials.

-

Laboratory Reagent: In organic synthesis, it can serve as a brominating reagent.[1] It is also used as a mordant for mercury bromide, indicating its utility in specific chemical reactions and preparations.[1]

References

-

ethane, 1,1,1,2,2-pentabromo- - ChemBK. (2024). Available at: [Link]

-

This compound | C2HBr5 | CID 60967 - PubChem. National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to Pentabromoethane (C₂HBr₅)

Executive Summary: This technical guide provides a comprehensive overview of pentabromoethane (C₂HBr₅), a dense, polyhalogenated alkane. The document delves into its fundamental molecular structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven protocol for its laboratory-scale synthesis via free-radical bromination is presented, including an analysis of the mechanistic principles guiding the reaction. The guide also explores the compound's chemical reactivity and safety considerations critical for its handling in a research environment. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical development sectors who require a deep technical understanding of this unique chemical entity.

Introduction and Nomenclature

This compound is a fully saturated haloalkane with the chemical formula C₂HBr₅. Structurally, it is an ethane molecule where five of the six hydrogen atoms have been substituted by bromine atoms. Its systematic IUPAC name is 1,1,1,2,2-Pentabromoethane .[1] Due to its high bromine content, it possesses a remarkably high molecular weight and density for a two-carbon compound. While not a common reagent in complex natural product synthesis, its unique physical properties and potential as a bromine source make it a compound of interest in materials science and specialized organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 75-95-6 | [1] |

| Molecular Formula | C₂HBr₅ | [2] |

| Molecular Weight | 424.55 g/mol | [1] |

| IUPAC Name | 1,1,1,2,2-Pentabromoethane | [1] |

| Synonyms | Ethane, pentabromo-; Ethylene Pentabromide; Pentabromathan | [2] |

| InChI Key | OGVPXEPSTZMAFF-UHFFFAOYSA-N | [2] |

| SMILES | C(C(Br)(Br)Br)(Br)Br |[1] |

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a central carbon-carbon single bond. One carbon atom (C1) is bonded to three bromine atoms and the second carbon atom (C2). The second carbon atom (C2) is bonded to two bromine atoms, a hydrogen atom, and C1. Both carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry at each center.

Figure 1: 2D representation of the 1,1,1,2,2-Pentabromoethane molecular structure.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a relatively low melting point. Its high density is a direct consequence of the five heavy bromine atoms. It is poorly soluble in water but miscible with many organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow liquid/solid | [3] |

| Melting Point | 55 °C | [4] |

| Boiling Point | 210 °C (at 300 mmHg) | [4] |

| Density | ~4.05 g/cm³ (estimate) | [4] |

| Refractive Index | ~1.709 (estimate) |[4] |

Spectroscopic Profile

The spectroscopic data for this compound is consistent with its simple, asymmetric structure.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a single signal (singlet) for the lone hydrogen atom on C2. Its chemical shift would be significantly downfield due to the deshielding effect of the two adjacent bromine atoms and the nearby tribromomethyl group.

-

¹³C NMR: The carbon-13 NMR spectrum will display two distinct signals corresponding to the two non-equivalent carbon environments: the -CBr₂H carbon and the -CBr₃ carbon. The -CBr₃ carbon signal is expected to be further downfield.

-

Mass Spectrometry: The mass spectrum will show a complex isotopic pattern for the molecular ion and fragment ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation pathways would involve the loss of bromine atoms (Br•) and hydrogen bromide (HBr).

Synthesis of this compound

The most logical and established laboratory-scale synthesis of this compound is through the free-radical bromination of a suitable precursor, 1,1,2,2-tetrabromoethane . This reaction is an adaptation of the Wohl-Ziegler reaction , which utilizes N-bromosuccinimide (NBS) as a source of bromine radicals under thermal or photochemical initiation.

Rationale for Synthetic Route

The choice of the Wohl-Ziegler reaction is based on several key principles of synthetic chemistry. Direct bromination with elemental bromine (Br₂) can be aggressive and lead to side products, including over-bromination or elimination reactions under harsh conditions. NBS provides a low, steady-state concentration of Br₂, which favors the desired radical chain substitution mechanism over competing ionic pathways. The C-H bond in 1,1,2,2-tetrabromoethane is activated for radical abstraction due to the electron-withdrawing nature of the adjacent bromine atoms, which can stabilize the resulting radical intermediate. Carbon tetrachloride (CCl₄) is a traditional solvent as it is inert to the radical conditions, though safer alternatives like acetonitrile may also be considered. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction at a practical rate below the solvent's reflux temperature.

Figure 2: Workflow for the synthesis of this compound via Wohl-Ziegler bromination.

Detailed Experimental Protocol

Disclaimer: This protocol is adapted from standard procedures for Wohl-Ziegler brominations and should only be performed by trained chemists with appropriate safety measures in a fume hood.[5]

-

Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Charging the Reactor: To the flask, add 1,1,2,2-tetrabromoethane (1.0 eq), N-bromosuccinimide (1.0-1.1 eq), and carbon tetrachloride.

-

Initiation: Add a catalytic amount of AIBN (0.02-0.10 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction is typically initiated within 30-60 minutes, often indicated by an increase in the rate of reflux. Monitor the reaction until the denser NBS is consumed and the less dense succinimide byproduct floats to the surface.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid succinimide.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.[5]

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.[5]

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the presence of five C-Br bonds and one remaining C-H bond.

-

As a Brominating Agent: While not as commonly employed as NBS or Br₂, this compound can theoretically serve as a high-temperature source of bromine radicals via homolytic cleavage of a C-Br bond. This makes it a potential, albeit niche, brominating agent for certain substrates under specific conditions.

-

Nucleophilic Substitution: The carbon atoms are highly electrophilic due to the electron-withdrawing bromine atoms. However, nucleophilic substitution is sterically hindered, particularly at the CBr₃ center.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr is possible to form tetrabromoethene.

-

Applications in Drug Development: The direct application of this compound in drug synthesis is not widely documented. However, polyhalogenated compounds are of interest in medicinal chemistry. The introduction of bromine can increase a molecule's lipophilicity, modulate its metabolic profile, and introduce a site for halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets.[6][7] this compound could serve as a building block for creating novel, densely functionalized scaffolds for drug discovery, although more convenient reagents often exist.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

-

GHS Hazard Classification: According to the Globally Harmonized System, this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It also causes serious skin and eye irritation.[1]

-

Handling Precautions: Always handle this compound in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust or vapors and prevent any skin or eye contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound (C₂HBr₅) is a unique chemical defined by its high density and bromine content. Its molecular structure, dominated by steric strain and inductive effects, dictates its physical properties and chemical reactivity. While its synthesis is readily achievable in a laboratory setting via a standard free-radical pathway, its application as a reagent in complex organic synthesis is not widespread. Nevertheless, a thorough understanding of its properties, synthesis, and handling is essential for researchers exploring polyhalogenated compounds for materials science or as specialized intermediates in chemical development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60967, this compound. Retrieved from [Link]

- Google Patents. (1965).

- Google Patents. (2008). CN101108784A - Technique for manufacturing tetrabromoethane and equipment thereof.

-

ResearchGate. (2018). 1,2-Dibromoethane - A Versatile Reagent in Organic Synthesis. [Link]

-

UNL Digital Commons. (2017). Femtosecond gas phase electron diffraction with MeV electrons. [Link]

-

MDPI. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]

-

MDPI. (2023). Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. [Link]

-

RSC Publishing. (1984). Determination by electron diffraction of the molecular structures of chloro- and bromo-tri(trimethylsilyl)methane in the gas phase. [Link]

-

Sciencemadness Discussion Board. (2013). 1,1,2,2-tetrabromoethane Synthesis & Impurities. [Link]

-

Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

-

YouTube. (2022). Elucidation of structure of gas phase Molecule - Electron Diffraction. [Link]

-

MDPI. (2017). Boron Chemistry for Medical Applications. [Link]

-

RSC Publishing. (2007). The molecular structure of selenium dibromide as determined by combined gas-phase electron diffraction–mass spectrometric experiments and quantum chemical calculations. [Link]

-

YouTube. (2024). Elucidation of Structure of Simple Gas Phase Molecules | Electron Diffraction | MSc Chemistry. [Link]

-

coursecontent. (n.d.). Reagents in Organic Synthesis [Oxidation]. [Link]

-

ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. [Link]

-

Baxendale Group. (n.d.). REVIEWS. [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C2HBr5 | CID 60967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1,1,2,2-Tetrabromoethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. This compound | 75-95-6 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of Pentabromoethane in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of pentabromoethane in various organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the principles governing solubility, detailed experimental protocols for its determination, and insights into the causal relationships between solvent properties and their interaction with this highly brominated alkane. In the absence of extensive, publicly available quantitative solubility data for this compound, this guide empowers researchers with the methodology and theoretical framework to determine these values accurately and safely in their own laboratory settings.

Introduction to this compound: A Profile

This compound (C₂HBr₅) is a dense, halogenated organic compound with a molecular weight of approximately 424.55 g/mol .[1] It typically presents as a colorless to light yellow liquid.[2] Its chemical structure, 1,1,1,2,2-pentabromoethane, features a fully brominated methyl group and a dibrominated methylene group, rendering the molecule highly nonpolar. This high degree of halogenation significantly influences its physical and chemical properties, including its toxicity and its behavior as a solute.

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1] Therefore, all handling and experimental procedures must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated chemical fume hood.

The Fundamentals of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is the cornerstone for understanding the solubility of any compound. This adage refers to the compatibility of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

In the case of this compound, a nonpolar molecule, its primary intermolecular forces are London dispersion forces. Consequently, it is expected to be most soluble in nonpolar organic solvents that also exhibit strong London dispersion forces. Conversely, its solubility in highly polar solvents, such as water, is expected to be negligible. While this compound itself does not have a dipole moment, the polarizability of the numerous bromine atoms can lead to induced dipole interactions, which can influence its solubility in solvents with some degree of polarity.

Qualitative Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in the literature, a qualitative assessment can be made based on its chemical structure and the known solubility of similar halogenated hydrocarbons. The following table provides an expected qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Example Solvent | Chemical Formula | Expected Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | CH₃OH, C₂H₅OH | Miscible | This compound is reported to be miscible with alcohols.[2] The alkyl chain of the alcohol can interact with the nonpolar this compound, while the hydroxyl group's polarity is not sufficient to prevent dissolution. |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible | Ethers are relatively nonpolar and are good solvents for nonpolar compounds. This compound is expected to be readily miscible.[2] |

| Halogenated Solvents | Dichloromethane, Chloroform | CH₂Cl₂, CHCl₃ | Miscible | These solvents are themselves halogenated and have similar intermolecular forces to this compound, making them excellent solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | C₇H₈, C₆H₆ | Soluble | The nonpolar aromatic rings of these solvents will readily interact with this compound through London dispersion forces. |

| Ketones | Acetone | C₃H₆O | Soluble | While acetone has a polar carbonyl group, the overall molecule has significant nonpolar character, allowing for the dissolution of this compound. |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble | Similar to ketones, esters have both polar and nonpolar regions, making them suitable solvents for this compound. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sparingly Soluble to Insoluble | The high polarity of DMSO is likely to make it a poor solvent for the nonpolar this compound. |

| Water | H₂O | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the nonpolar this compound.[2] |

Experimental Determination of Solubility: A Self-Validating Protocol

The most common and reliable method for determining the equilibrium solubility of a solid or liquid in a solvent is the shake-flask method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the gravimetric determination of this compound solubility.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Pipettes and syringes

-

Fume hood

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess of this compound to a series of vials, each containing a known volume or mass of a different organic solvent. The presence of undissolved this compound is essential to ensure a saturated solution at equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatically controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn aliquot through a 0.2 µm PTFE syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification (Gravimetric Method):

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to decompose.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL or moles per liter using the mass of the dissolved this compound and the volume of the aliquot taken.

-

Causality Behind Experimental Choices

-

Excess Solute: The presence of undissolved this compound ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.

-

Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment is crucial for obtaining reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. A time-course study can validate the chosen equilibration period.

-

Filtration: Syringe filtration is a critical step to remove any suspended micro-droplets of undissolved this compound, which would otherwise lead to an overestimation of solubility. The choice of a PTFE filter is important for its chemical compatibility with a wide range of organic solvents.

Alternative Analytical Techniques for Quantification

While the gravimetric method is straightforward, other analytical techniques can be employed for quantification, especially for lower solubilities or for higher throughput.

-

Gas Chromatography (GC): A calibrated GC method can be used to determine the concentration of this compound in the filtered saturated solution. This is particularly useful for volatile solvents.

-

High-Performance Liquid Chromatography (HPLC): For less volatile solvents, an HPLC method with a suitable detector (e.g., UV-Vis) can be developed to quantify the this compound concentration.

Visualizing the Process: Diagrams and Workflows

Conceptual Relationship between Solvent Properties and Solubility

Caption: Factors influencing this compound solubility.

Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow.

Conclusion: Empowering Research Through Methodical Guidance

While a comprehensive database of quantitative solubility data for this compound in a wide array of organic solvents remains to be fully established in public literature, this guide provides the essential theoretical framework and practical, self-validating experimental protocols for researchers to determine this crucial parameter. By understanding the principles of "like dissolves like" and diligently applying the detailed shake-flask methodology, scientists can confidently and accurately measure the solubility of this compound. This foundational knowledge is indispensable for the effective design of synthetic routes, purification strategies, and formulation development involving this highly halogenated compound. The emphasis on safety and methodical rigor ensures the generation of reliable and reproducible data, paving the way for its successful application in scientific research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60967, this compound. Retrieved from [Link]

-

ChemBK. (2024, April 10). ethane, 1,1,1,2,2-pentabromo-. Retrieved from [Link]

Sources

Synthesis pathways for 1,1,1,2,2-pentabromoethane

An In-depth Technical Guide to the Synthesis of 1,1,1,2,2-Pentabromoethane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the primary synthesis pathways for 1,1,1,2,2-pentabromoethane (C₂HBr₅), a dense organobromine compound. The document is intended for an audience of researchers and chemical development professionals, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and critical evaluation of each synthetic route.

Introduction to 1,1,1,2,2-Pentabromoethane

1,1,1,2,2-Pentabromoethane is a highly halogenated hydrocarbon with the chemical formula C₂HBr₅. It presents as a colorless to light-yellow liquid with a pungent odor and is denser than water.[1] Its primary applications are found in laboratory settings as a brominating reagent and in the optical field as a potential semiconductor material for light-emitting diodes (LEDs).[1] Due to its high density and bromine content, it also finds use in specialized applications. The synthesis of this compound, however, requires careful consideration of reaction pathways to ensure optimal yield and purity while managing the hazardous nature of the reagents involved. This guide will explore the most viable and scientifically validated methods for its preparation.

Core Synthesis Pathways

The synthesis of 1,1,1,2,2-pentabromoethane can be approached through several distinct chemical strategies. The two principal pathways involve either the progressive bromination of a saturated ethane backbone or the addition of bromine across an unsaturated bond of a bromo-substituted alkene.

Pathway 1: Exhaustive Free-Radical Bromination

This pathway relies on the sequential substitution of hydrogen atoms on an ethane derivative with bromine atoms via a free-radical mechanism. The reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator.

Causality and Mechanistic Insight: The reaction proceeds through a classic free-radical chain reaction involving three stages: initiation, propagation, and termination.

-

Initiation: The process begins with the homolytic cleavage of molecular bromine (Br₂) by UV light to generate two bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the starting bromoalkane (e.g., 1,1,2-tribromoethane), creating a bromoethyl radical and hydrogen bromide (HBr). This radical then reacts with another molecule of Br₂ to form the next-higher brominated ethane and a new bromine radical, which continues the chain.

-

Termination: The reaction ceases when two radicals combine.

A significant challenge in this pathway is the lack of selectivity.[2] The reaction tends to produce a complex mixture of polybrominated alkanes, including tetra-, penta-, and even hexabromoethane, making purification difficult.[2][3] To favor the desired pentabromo- product, a significant excess of the starting bromoalkane can be used, although this is often not practical. Conversely, using an excess of bromine will drive the reaction towards the fully substituted hexabromoethane.

Experimental Workflow: Free-Radical Bromination

Caption: Free-Radical Bromination Workflow.

Pathway 2: Electrophilic Addition to Tribromoethene

A more direct and selective route to 1,1,1,2,2-pentabromoethane is the electrophilic addition of molecular bromine (Br₂) to 1,1,2-tribromoethene. This method leverages the reactivity of the carbon-carbon double bond.

Causality and Mechanistic Insight: This reaction is a classic example of electrophilic addition to an alkene.[4][5]

-

Polarization and Pi Complex Formation: As a Br₂ molecule approaches the electron-rich π-bond of tribromoethene, the Br-Br bond becomes polarized. The π electrons of the alkene attack the partially positive bromine atom.

-

Formation of a Bromonium Ion Intermediate: A cyclic bromonium ion intermediate is formed where the bromine atom is bonded to both carbons of the original double bond. This intermediate is highly strained and reactive. Simultaneously, a bromide ion (Br⁻) is released.

-

Nucleophilic Attack: The bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the side opposite the initial bromine bridge. This backside attack opens the three-membered ring.

This pathway is generally more efficient and easier to control than free-radical bromination, leading to a cleaner product with higher yields. The reaction is typically carried out in an inert organic solvent, such as tetrachloromethane or dichloromethane, at cold temperatures to control the reaction rate.[5]

Experimental Workflow: Electrophilic Addition

Caption: Electrophilic Addition Workflow.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Free-Radical Bromination | Pathway 2: Electrophilic Addition |

| Selectivity | Low; produces a mixture of polybrominated ethanes.[3] | High; specifically targets the double bond for addition. |

| Yield | Variable and often low for the desired product. | Generally high. |

| Reaction Conditions | Requires UV irradiation or high temperatures. | Typically conducted at low temperatures in an inert solvent.[5] |

| Starting Materials | Bromoalkanes (e.g., 1,1,2-tribromoethane), Bromine. | 1,1,2-Tribromoethene, Bromine. |

| Purification | Difficult; requires fractional distillation to separate products. | Simpler; often involves solvent removal and distillation. |

| Primary Advantage | Utilizes potentially cheaper and more accessible alkane precursors. | High selectivity and yield of the target molecule. |

| Primary Disadvantage | Poor product selectivity leading to complex mixtures. | The precursor, tribromoethene, may be less readily available. |

Detailed Experimental Protocol: Electrophilic Addition

This protocol describes the synthesis of 1,1,1,2,2-pentabromoethane via the electrophilic addition of bromine to 1,1,2-tribromoethene.

Materials:

-

1,1,2-Tribromoethene (1 mole)

-

Liquid Bromine (1.1 moles, slight excess)

-

Dichloromethane (CH₂Cl₂, anhydrous, as solvent)

-

5% Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), dissolve 1 mole of 1,1,2-tribromoethene in anhydrous dichloromethane.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Bromine Addition: Slowly add 1.1 moles of liquid bromine dropwise from the dropping funnel to the stirred solution over 1-2 hours. Maintain the temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should fade as it reacts.[5]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup - Quenching: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize any HBr), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation to obtain pure 1,1,1,2,2-pentabromoethane.

Safety and Hazard Considerations

Working with highly brominated compounds and reagents requires strict adherence to safety protocols.

-

1,1,1,2,2-Pentabromoethane: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation.[6] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Bromine: Liquid bromine is extremely corrosive and toxic. It can cause severe burns upon contact with skin and is highly toxic if inhaled. It should be handled with extreme care in a fume hood.

-

Dichloromethane: This solvent is a suspected carcinogen and should be handled with appropriate precautions.

Conclusion

The synthesis of 1,1,1,2,2-pentabromoethane is most effectively and selectively achieved through the electrophilic addition of bromine to 1,1,2-tribromoethene. This method offers superior control and yields a cleaner product compared to the less selective free-radical bromination of saturated precursors. While the free-radical pathway is mechanistically possible, it is synthetically challenging due to the formation of multiple byproducts. For researchers requiring high-purity 1,1,1,2,2-pentabromoethane, the electrophilic addition pathway is the recommended and more robust choice.

References

Sources

An In-Depth Technical Guide on the Environmental Fate and Degradation of Pentabromoethane

Executive Summary

Pentabromoethane, a halogenated aliphatic hydrocarbon, belongs to a class of compounds that have seen use as flame retardants. The extensive bromination of this molecule suggests a significant potential for environmental persistence and bioaccumulation, raising concerns about its long-term ecological impact. This technical guide provides a comprehensive analysis of the environmental fate and degradation of this compound. Due to the limited direct research on this compound, this guide synthesizes information from established principles of environmental chemistry and data from structurally similar polybrominated and polychlorinated alkanes to build a predictive framework for its behavior. We will explore its physicochemical properties, partitioning in environmental compartments, and the primary abiotic and biotic degradation pathways. Furthermore, this guide details robust experimental protocols for researchers to rigorously evaluate the environmental persistence and degradation of this and similar compounds.

Introduction to this compound

This compound (C₂HBr₅) is a fully brominated derivative of ethane. While not as widely studied as other brominated flame retardants like polybrominated diphenyl ethers (PBDEs), its chemical structure warrants a thorough environmental risk assessment. The high degree of halogenation suggests that this compound is likely to be hydrophobic and resistant to degradation, characteristics common to many persistent organic pollutants (POPs). Understanding its environmental journey—from release to its ultimate fate—is crucial for predicting its potential to contaminate ecosystems and enter food chains.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. For this compound, these properties determine how it moves and where it accumulates in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₂HBr₅ | High molecular weight due to bromine atoms. |

| Molecular Weight | 424.55 g/mol [1] | Low volatility, tending to partition to soil and sediment. |

| Log K_ow_ (Octanol-Water Partition Coefficient) | Estimated > 3 | High hydrophobicity, indicating a strong tendency to adsorb to organic matter in soil and sediment, and to bioaccumulate in fatty tissues of organisms. |

| Water Solubility | Very Low (estimated) | Limited mobility in aqueous systems; primary transport will be via suspended particles. |

| Vapor Pressure | Low (estimated) | Unlikely to undergo significant long-range atmospheric transport in the vapor phase. |

Based on these properties, this compound released into the environment is expected to predominantly partition to soil and sediment. Its low water solubility and vapor pressure limit its mobility in water and air, respectively. The high estimated Log K_ow_ is a strong indicator of its potential for bioaccumulation.

Environmental Distribution Pathway

The following diagram illustrates the predicted partitioning of this compound in the environment.

Caption: Proposed pathway of anaerobic reductive debromination.

Persistence and Bioaccumulation

-

Persistence: Based on the predicted slow rates of abiotic and aerobic degradation, this compound is expected to be highly persistent in the environment, particularly in aerobic soils and sediments. Its half-life in these compartments could be on the order of years to decades, similar to other highly halogenated alkanes. Anaerobic degradation will be the primary removal mechanism, but this is a slow process.

-

Bioaccumulation: With a high estimated Log K_ow_, this compound has a strong potential to bioaccumulate in organisms. It will likely be taken up from the environment and stored in fatty tissues. This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

Experimental Protocols

To empirically determine the environmental fate of this compound, a series of standardized and validated experimental protocols should be employed.

Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

-

Preparation: Prepare sterile, buffered aqueous solutions at pH 4, 7, and 9.

-

Spiking: Add a known concentration of this compound (dissolved in a minimal amount of a water-miscible solvent like acetonitrile) to each buffered solution in sterile, amber glass vials.

-

Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, sacrifice replicate vials from each pH treatment.

-

Analysis: Extract the remaining this compound from the aqueous solution using a suitable organic solvent (e.g., hexane or dichloromethane). Analyze the extract using Gas Chromatography with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD) to quantify the parent compound.

-

Controls: Include sterile controls with no this compound to check for contamination and controls with this compound but no buffer to assess the baseline reaction.

-

Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of this line gives the pseudo-first-order rate constant (k), and the half-life (t₁/₂) is calculated as 0.693/k.

Protocol: Anaerobic Biodegradation in Sediment Microcosms (Adapted from OECD Guideline 308)

-

Microcosm Setup: In an anaerobic chamber, dispense a known amount of fresh, anoxic sediment and overlying site water into multiple replicate serum bottles.

-

Spiking: Prepare a stock solution of this compound in a minimal volume of a suitable solvent. Spike the microcosms to achieve the desired initial concentration in the sediment.

-

Sealing and Incubation: Seal the bottles with Teflon-lined septa and aluminum crimps. Remove from the anaerobic chamber and incubate in the dark at a constant temperature reflecting the in-situ conditions.

-

Controls:

-

Sterile Control: Use autoclaved (killed) sediment and water to distinguish between biotic and abiotic degradation.

-

No-Substrate Control: Unspiked microcosms to monitor for background contamination.

-

-

Sampling: At specified time points, sacrifice a set of replicate bottles (both active and sterile).

-

Extraction and Analysis:

-

Separate the sediment and water phases.

-

Extract this compound and its potential degradation products (lower brominated ethanes) from each phase using an appropriate solvent and extraction technique (e.g., Soxhlet or pressurized fluid extraction for sediment).

-

Analyze the extracts via GC-MS to identify and quantify the parent compound and metabolites.

-

-

Data Analysis: Calculate the degradation rate and half-life in the active microcosms, correcting for any loss observed in the sterile controls.

Workflow for Anaerobic Microcosm Study

Caption: Experimental workflow for an anaerobic microcosm study.

Conclusion and Future Research Directions

The available evidence, drawn from the chemical structure of this compound and data on analogous compounds, strongly suggests that it is a persistent and bioaccumulative substance. Its primary degradation pathway is likely to be slow, sequential reductive debromination under anaerobic conditions in sediments. Abiotic degradation and aerobic biodegradation are expected to be negligible.

Key research priorities should include:

-

Empirical Determination of Physicochemical Properties: Laboratory measurements of water solubility, vapor pressure, and Log K_ow_ are needed to refine environmental fate models.

-

Conducting Standardized Degradation Studies: Performing the hydrolysis and anaerobic biodegradation experiments outlined in this guide will provide the first quantitative data on the persistence of this compound.

-

Identification of Metabolites: Rigorous identification of the intermediate products of reductive debromination is necessary to fully understand the degradation pathway and the potential toxicity of the metabolites.

-

Environmental Monitoring: Developing sensitive analytical methods to search for this compound in environmental samples, particularly in sediments and biota near potential sources, is crucial to determine its real-world occurrence.

By systematically addressing these research gaps, the scientific community can build a comprehensive environmental risk profile for this compound and inform regulatory decisions regarding its use and management.

References

-

Betterton, E. A., Arnold, R. G., Kuhler, R. J., & Santo, G. A. (1995). Reductive dehalogenation of bromoform in aqueous solution. Environmental Health Perspectives, 103 Suppl 5, 89–91. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Rojo, F. (2009). Degradation of alkanes by bacteria. Environmental Microbiology, 11(10), 2477-2490. [Link]

-

UK Government. (n.d.). Environmental risk evaluation report: 1,1'-(Ethane-1,2-diyl)bis[penta-bromobenzene]. Retrieved from [Link]

-

U.S. EPA. (n.d.). Rates of Hydrolysis of Ethylene Dibromide (EDB). ChemView. Retrieved from [Link]

-

Wiśniewski, J., Kaczorek, E., & Cłapa, D. (2014). Abiotic degradation of chlorinated ethanes and ethenes in water. Polish Journal of Environmental Studies, 23(3), 765-775. [Link]

-

Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Retrieved from [Link]

-

Academia.edu. (n.d.). OECD Guideline for Testing of Chemicals 301. Retrieved from [Link]

Sources

Pentabromoethane: A Technical Guide to Its Toxicological Data and Safety Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on currently available public information. Pentabromoethane is a chemical with limited toxicological data. This guide highlights existing information and significant data gaps. All laboratory and industrial handling of this compound should be conducted with extreme caution, adhering to the highest safety standards.

Introduction

This compound (C₂HBr₅) is a highly halogenated organic compound. Its molecular structure, characterized by an ethane backbone saturated with five bromine atoms, suggests potential for significant biological activity and toxicity. Despite its simple structure, a comprehensive toxicological profile for this compound is not well-established in publicly accessible scientific literature. This guide synthesizes the available data, outlines the known hazards, and underscores the critical data deficiencies to inform safe handling and future research directions.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics.

| Property | Value | Source |

| Molecular Formula | C₂HBr₅ | [1] |

| Molecular Weight | 424.55 g/mol | [2], [1] |

| Appearance | Colorless or light yellow liquid | [3] |

| Odor | Pungent | [3] |

| Melting Point | 55 °C | [1] |

| Boiling Point | 210 °C at 300 mmHg | [1] |

| Solubility | Almost insoluble in water; miscible with alcohol and ether | [3] |

Known Toxicological Hazards

The primary source of toxicological information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notifications. These classifications indicate a high potential for acute toxicity.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

Source: PubChem[2]

These classifications are based on notifications to the European Chemicals Agency (ECHA) C&L Inventory. It is crucial to note that these are hazard classifications and do not provide detailed dose-response data or insights into the mechanisms of toxicity.

Critical Data Gaps in the Toxicological Profile

A thorough review of the scientific literature reveals a significant absence of in-depth toxicological studies on this compound. This lack of data presents a considerable challenge in performing a comprehensive risk assessment. The following key areas require further investigation:

-

Toxicokinetics: There is no available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system. Understanding its metabolic fate is crucial, as biotransformation can lead to the formation of more or less toxic metabolites.

-

Chronic Toxicity: No studies on the effects of repeated or long-term exposure to this compound have been identified. Therefore, the potential for cumulative toxicity or target organ damage after prolonged exposure is unknown.

-

Genotoxicity: There is no available data on the mutagenic or clastogenic potential of this compound.

-

Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.

-

Reproductive and Developmental Toxicity: Studies to assess the effects of this compound on reproductive function and embryonic development are absent from the literature.

-

Human Data: There are no published case reports or epidemiological studies concerning human exposure to this compound.

Context from Structurally Related Compounds

In the absence of specific data for this compound, examining the toxicology of structurally similar short-chain brominated alkanes can provide some context for potential hazards. However, it must be stressed that such comparisons are not a substitute for direct toxicological testing of this compound, as small changes in chemical structure can lead to significant differences in toxicological properties.

-

Bromoethane: This compound has undergone more extensive testing. Inhalation studies in rats and mice showed that bromoethane can induce tumors, including neoplasms of the endometrium in mice.[4] However, the International Agency for Research on Cancer (IARC) has classified bromoethane as "not classifiable as to its carcinogenicity to humans (Group 3)" due to limited evidence in experimental animals and no available data in humans.[4]

-

1,1,2,2-Tetrabromoethane: This compound is known to be irritating to the eyes, skin, and respiratory tract. It may also cause effects on the central nervous system and liver, potentially leading to impaired functions.

The toxicity of these related compounds underscores the potential for this compound to be a multi-organ toxicant. The high degree of bromination in this compound may influence its lipophilicity, persistence, and metabolic pathways, which could result in a different toxicological profile from its less brominated analogues.

Experimental Protocols: A Call for Future Research

Given the significant data gaps, there is a clear need for a systematic toxicological evaluation of this compound. The following experimental workflows are proposed as a starting point for future research.

Proposed In Vitro Toxicity Screening

Caption: Proposed initial in vitro screening workflow for this compound.

Proposed In Vivo Acute Toxicity Assessment

Caption: Proposed acute in vivo toxicity assessment workflow for this compound.

Safety Profile and Handling Recommendations

Given the GHS classification of this compound as acutely toxic by all routes of exposure and as a skin and eye irritant, stringent safety precautions are mandatory.

-

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors should be used.

-

Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®) should be worn. Nitrile gloves may not provide sufficient protection.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact.

-

-

Handling: Avoid direct contact with the substance. Use appropriate tools and techniques to minimize the generation of aerosols or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

The toxicological profile of this compound is largely undefined, with current knowledge limited to its classification as an acute toxicant and an irritant. The absence of comprehensive data on chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects necessitates a highly precautionary approach to its handling. This guide serves to summarize the existing, albeit limited, information and to strongly advocate for further research to fill the critical data gaps. A thorough understanding of the toxicology of this compound is essential for ensuring the safety of researchers and for the responsible use of this chemical in any application.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 60967, this compound. Retrieved from [Link]

- Hardy, M. L. (2002). The subchronic oral toxicity of ethane, 1,2-bis(pentabromophenyl) (Saytex 8010) in rats. International Journal of Toxicology, 21(3), 165-170.

-

Environment Agency (2007). Environmental risk evaluation report: 1,1'-(Ethane-1,2-diyl)bis[penta-bromobenzene]. Retrieved from [Link]

- Gaukler, D. T., et al. (2017).

-

ChemBK. (2024). ethane, 1,1,1,2,2-pentabromo-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2004). Toxicological Review of 1,2-Dibromoethane. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2014). Ethane, 1,2-dibromo-: Environment tier II assessment. Retrieved from [Link]

- International Agency for Research on Cancer. (1991). Bromoethane. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 52. Lyon: IARC.

- National Toxicology Program. (2014). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Tetrabromobisphenol A (CASRN 79-94-7) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies). NTP TR 587.

- Zacs, D., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Metabolites, 13(5), 633.

- National Toxicology Program. (2004). NTP technical report on the toxicity studies of 1,1,2,2-tetrachloroethane (CAS No. 79-34-5) administered in microcapsules in feed to F344/N rats and B6C3F1 mice. Toxicity Report Series, (71), 1-F10.

-

Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for Bromomethane. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromoethane. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:75-95-6. Retrieved from [Link]

- International Agency for Research on Cancer. (1999). Bromoethane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC.

Sources

An In-depth Technical Guide to Pentabromoethane: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract